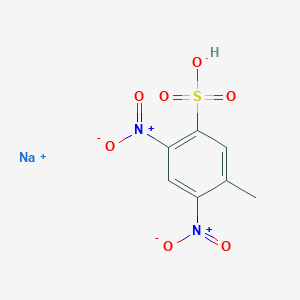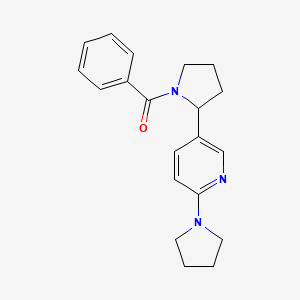
1,2-Dimethyl-3-prop-1-enylimidazol-1-ium;tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-3-prop-1-enylimidazol-1-ium;tetrafluoroborate is a compound belonging to the class of imidazolium salts. Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry. This particular compound is characterized by the presence of a 1,2-dimethyl-3-prop-1-enylimidazolium cation and a tetrafluoroborate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3-prop-1-enylimidazol-1-ium;tetrafluoroborate typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1,2-dimethylimidazole with 3-chloropropene in the presence of a base such as potassium carbonate. The resulting 1,2-dimethyl-3-prop-1-enylimidazole is then treated with tetrafluoroboric acid to yield the desired imidazolium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-3-prop-1-enylimidazol-1-ium;tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The imidazolium cation can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazolium salts.
Scientific Research Applications
1,2-Dimethyl-3-prop-1-enylimidazol-1-ium;tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cycloaddition and polymerization reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-3-prop-1-enylimidazol-1-ium;tetrafluoroborate involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The imidazolium cation can interact with negatively charged sites on biomolecules, while the tetrafluoroborate anion can stabilize these interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethyl-3-propylimidazolium iodide: Similar structure but with an iodide anion instead of tetrafluoroborate.
1,3-Dimethyl-2-imidazolidinone: A related compound with a different ring structure and functional groups.
Uniqueness
1,2-Dimethyl-3-prop-1-enylimidazol-1-ium;tetrafluoroborate is unique due to its specific combination of the imidazolium cation and tetrafluoroborate anion. This combination imparts unique properties such as high thermal stability, low viscosity, and excellent solubility in various solvents. These properties make it particularly useful in applications requiring stable and efficient ionic liquids .
Properties
Molecular Formula |
C8H13BF4N2 |
|---|---|
Molecular Weight |
224.01 g/mol |
IUPAC Name |
1,2-dimethyl-3-prop-1-enylimidazol-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C8H13N2.BF4/c1-4-5-10-7-6-9(3)8(10)2;2-1(3,4)5/h4-7H,1-3H3;/q+1;-1 |
InChI Key |
ZXANQIXSGKXXRF-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CC=CN1C=C[N+](=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![rac-(2R,3aR,6aR)-2-(iodomethyl)-hexahydrofuro[2,3-c]furan](/img/structure/B11823199.png)
![5-{2-[(2-Bromophenyl)methylidene]hydrazin-1-yl}-2-chlorobenzoic acid](/img/structure/B11823202.png)
![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B11823206.png)


![Carbamic acid, N-[(1R,2R)-2-(5-bromo-2-thienyl)cyclopropyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B11823215.png)
![rac-2,2,2-trifluoro-N-[(2R,3S,4S)-4-methyl-2-(trifluoromethyl)piperidin-3-yl]acetamide hydrochloride](/img/structure/B11823226.png)




